9-(Benzyloxy)-9-oxononanoic acid
Overview
Description
9-(Benzyloxy)-9-oxononanoic acid is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.348. The purity is usually 95%.
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Scientific Research Applications
1. Biosynthesis and Biopolymers
9-(Benzyloxy)-9-oxononanoic acid plays a role in the biosynthesis of azelaic acid, a medium-chain dicarboxylic acid. This process involves the conversion of linoleic acid to 9-oxononanoic acid, which is then oxidized to azelaic acid. This biotechnological pathway is significant for developing biopolymers from renewable resources, offering an environmentally friendly alternative to traditional chemical methods (Otte et al., 2014).
2. Lipid Metabolism
The administration of 9-oxononanoic acid in rats revealed its influence on hepatic lipid metabolism. The study found a significant reduction in the de novo synthesis of fatty acids and changes in the activities of acetyl-CoA carboxylase and carnitine palmitoyltransferase. This suggests that 9-oxononanoic acid can modulate hepatic lipogenesis, possibly by affecting the NADPH level and long-chain acyl-CoA accumulation (Minamoto et al., 1988).
3. Atmospheric Chemistry
9-Oxononanoic acid is a notable product in the ozonolysis of oleic acid, an important atmospheric process. Studies involving oleic acid ozonolysis help in understanding the chemical characteristics of atmospheric organic aerosols. The formation of 9-oxononanoic acid and other related compounds contributes to understanding aerosol's role in climate regulation and atmospheric chemistry (Reynolds et al., 2006).
4. Organic Synthesis
In organic chemistry, 9-oxononanoic acid derivatives have been used as building blocks or intermediates in various syntheses. For instance, its derivatives are employed in the synthesis of complex molecules with potential biological activities, such as herbicides (Fu et al., 2021).
5. Coordination Chemistry
This compound and its analogs have been studied for their ability to coordinate with metal ions. These studies are valuable for understanding the molecular interactions at the air-water interface and are relevant in the field of Langmuir-Blodgett films, which have various applications in materials science (Yang et al., 2011).
Properties
IUPAC Name |
9-oxo-9-phenylmethoxynonanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c17-15(18)11-7-2-1-3-8-12-16(19)20-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWQULRGCDDIBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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